

Spectroscopic Analysis for Isoquinolin-7-amine Confirmation: A Comparative Guide

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Compound of Interest

Compound Name: *Isoquinolin-7-amine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of spectroscopic techniques for the confirmation of **Isoquinolin-7-amine**. It details experimental protocols and presents a comparative analysis of expected spectroscopic data with related isomers, offering a valuable resource for the characterization of this important heterocyclic amine.

Spectroscopic Data Summary

The following tables summarize the expected and comparative spectroscopic data for **Isoquinolin-7-amine** and its isomers. This data is essential for the unambiguous identification and characterization of these compounds.

Table 1: ¹H NMR and ¹³C NMR Data Comparison

Compound	1H NMR Chemical Shifts (δ , ppm)	13C NMR Chemical Shifts (δ , ppm)
Isoquinolin-7-amine (Predicted)	Aromatic protons: ~7.0-8.5 ppm; NH2 protons: broad signal ~5.0-6.0 ppm	Aromatic carbons: ~110-155 ppm; Carbon bearing NH2: shielded
1-Aminoisoquinoline	Data not readily available in literature	Data available on SpectraBase, but requires subscription for access.
3-Aminoisoquinoline	H1: ~9.0-9.2 (s); Aromatic Protons (H4, H5, H6, H7, H8): ~7.5-8.5 (m); NH2 Protons: ~5.0-6.0 (br s)[1]	Aromatic/Heterocyclic Carbons: ~110-155 ppm[1]
5-Aminoisoquinoline	1H NMR spectrum available on ChemicalBook[2]	Data available on SpectraBase, but requires subscription for access.[3]
8-Aminoisoquinoline	9.43 (s, 1H), 8.32 (d, 1H), 7.54 (d, 1H), 7.40 (dd, 1H), 6.99 (d, 1H), 6.72 (d, 1H), 6.22 (s, 2H) (in DMSO-d6)[4]	Data not readily available in literature

Table 2: FTIR, Mass Spectrometry, and UV-Vis Data Comparison

Compound	Key FTIR Peaks (cm ⁻¹)	Mass Spectrometry (m/z)	UV-Vis λ_{max} (nm)
Isoquinolin-7-amine	N-H stretch: ~3300-3500; Aromatic C-H stretch: ~3000-3100; C=C and C=N stretch: ~1500-1650; C-N stretch: ~1250-1350	[M+H] ⁺ : 145.07602; [M+Na] ⁺ : 167.05796; [M] ⁺ : 144.06819	Expected in the 200-400 nm range
1-Aminoisoquinoline	Data not readily available in literature	Mass Spectrum available on SpectraBase, but requires subscription for access. [5]	Data not readily available in literature
3-Aminoisoquinoline	N-H stretch: ~3300-3500; Aromatic C-H stretch: ~3000-3100; C=C and C=N stretch: ~1500-1650; C-N stretch: ~1250-1350 [1]	Molecular Ion (M ⁺): 144.17	~220, 250, 300, 350 [1]
5-Aminoisoquinoline	FTIR data available on SpectraBase, but requires subscription for access.	Mass Spectrum available on NIST WebBook.	UV/Visible spectrum available on NIST WebBook.
8-Aminoisoquinoline	Data not readily available in literature	Data not readily available in literature	Data not readily available in literature

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to yield high-quality data for the confirmation of **Isoquinolin-7-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing crucial information about its structure.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a spectrometer with a field strength of 400 MHz or higher.
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: 0 to 12 ppm.
 - A relaxation delay of 1-2 seconds is generally sufficient.[1]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - Longer acquisition times or higher sample concentrations may be necessary due to the low natural abundance of ¹³C.[1]
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Perform phase and baseline corrections.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Background Collection: Record a background spectrum of the clean, empty ATR crystal.[1]
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Sample Spectrum Collection: Apply pressure using the pressure arm to ensure good contact between the sample and the crystal, then collect the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm-1.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
- GC Separation:
 - Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).
 - Use a temperature program to separate the components of the sample. A typical program might start at 80°C, ramp to 240°C, and then to 290°C.
 - Helium is commonly used as the carrier gas.
- MS Analysis:

- The eluent from the GC is introduced into the mass spectrometer.
- Ionize the sample using a technique such as Electron Ionization (EI).
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

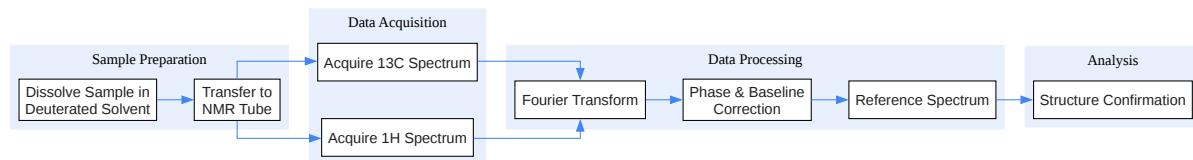
Objective: To determine the electronic absorption properties of the molecule, which are related to its conjugated system.

Methodology:

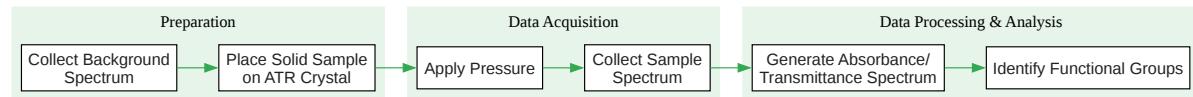
- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette.
- Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent. [\[1\]](#)
- Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.[\[1\]](#)
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).

Visualization of Experimental Workflows

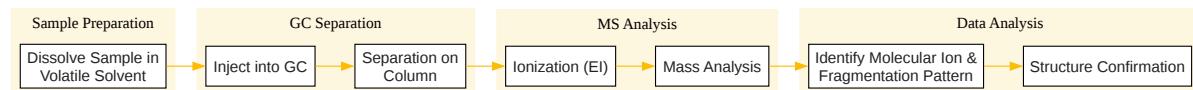
The following diagrams illustrate the logical flow of each spectroscopic analysis.

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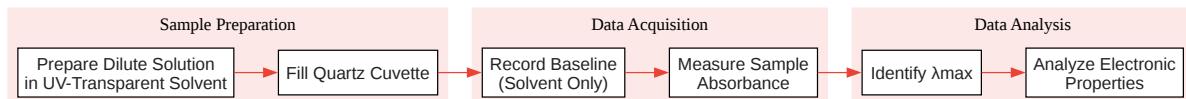
Caption: Workflow for NMR spectroscopic analysis.

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Caption: Workflow for FTIR-ATR spectroscopic analysis.

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Caption: Workflow for GC-MS analysis.



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Caption: Workflow for UV-Vis spectroscopic analysis.

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